Furan-3-yl vs. Furan-2-yl Regioisomer: Physicochemical Identity and Predicted Target Recognition Divergence
The target compound (furan‑3‑yl) and its furan‑2‑yl regioisomer (CAS 2098007‑53‑3) share identical molecular formula, molecular weight (232.23 g/mol), XLogP3 (1.9), TPSA (65.2 Ų), and hydrogen bond acceptor count (5) [1] [2]. The differentiation arises not from bulk descriptors but from the regiochemistry of the furan attachment. In the furan‑2‑yl isomer, the oxygen atom is adjacent to the pyrimidine ring, enabling a contiguous conjugated system that can alter the electron density distribution across the heterocycle. In the furan‑3‑yl isomer, the oxygen is positioned away from the pyrimidine, which changes the dipole orientation and the accessible hydrogen‑bond acceptor geometry. A 2023 review of bioactive furanyl‑substituted nucleobases and their analogues indicates that furan‑3‑yl substitution imparts distinct binding geometries and biological profiles compared to furan‑2‑yl substitution in purine and pyrimidine systems [3]. In kinase drug discovery, such regioisomeric differences have been shown to affect target selectivity, as exemplified by divergent FGFR and EGFR inhibition profiles among furanopyrimidine positional isomers [4]. No direct head‑to‑head biological assay comparison between these two specific regioisomers has been published as of 2026; however, the biophysical rationale is grounded in established heterocyclic medicinal chemistry principles.
| Evidence Dimension | Regiochemistry of furan attachment (furan-3-yl vs. furan-2-yl) and its predicted impact on molecular recognition |
|---|---|
| Target Compound Data | Furan-3-yl attachment; XLogP3 = 1.9; TPSA = 65.2 Ų [1] |
| Comparator Or Baseline | Furan-2-yl regioisomer (CAS 2098007-53-3); XLogP3 = 1.9; TPSA = 65.2 Ų [2] |
| Quantified Difference | Bulk computed descriptors identical (ΔXLogP3 = 0; ΔTPSA = 0); differentiation is regiochemistry-dependent (furan oxygen position relative to pyrimidine core) |
| Conditions | Computed via PubChem (XLogP3 3.0, Cactvs 3.4.8.18); biological recognition extrapolated from furanyl nucleobase SAR review [3] and furanopyrimidine kinase inhibitor studies [4] |
Why This Matters
Researchers requiring a furan‑3‑yl attachment topology for structure‑activity relationship (SAR) exploration or patent circumvention cannot substitute the furan‑2‑yl isomer without altering the pharmacophoric geometry, which may abolish target engagement or change the intellectual property landscape.
- [1] PubChem. Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate. Compound Summary, CID 122239360. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem. Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate. Compound Summary, CID 122239361. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [3] Ostrowski T. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Mini-Reviews in Medicinal Chemistry. 2023;23(5):633-650. doi:10.2174/1389557522666220812125205. View Source
- [4] Coutant C, et al. Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ChemMedChem. 2010;5(2):255-267. doi:10.1002/cmdc.200900420. View Source
